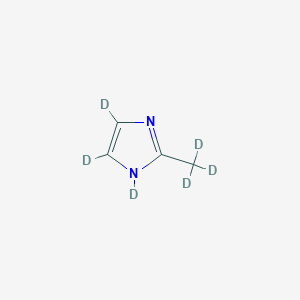

2-Methylimidazole-d6, 98 atom % D

Vue d'ensemble

Description

2-Methylimidazole-d6, 98 atom % D, also known as 2-(methyl-d3)-1H-Imidazole-1,4,5-d3, is a derivative of 2-Methylimidazole . It is a sterically hindered imidazole used to simulate the coordination of histidine to heme complexes . It is a white to light yellow crystalline powder with an amine-like odor .

Synthesis Analysis

2-Methylimidazole is prepared by condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . The synthesis of this compound, is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecule of 2-Methylimidazole is approximately planar. The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å . The crystal structure of 2-Methylimidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 .Chemical Reactions Analysis

2-Methylimidazole can be deprotonated to make imidazolate-based coordination polymers . Nitration gives a 5-nitro derivative . The specific chemical reactions involving this compound, are not detailed in the search results.Physical And Chemical Properties Analysis

This compound, is a solid with a boiling point of 198 °C (lit.) and a density of 1.104 g/mL at 25 °C .Applications De Recherche Scientifique

1. Carcinogenicity and Toxicity Studies

2-Methylimidazole (2MI) has been extensively studied for its carcinogenicity and toxicity. Research on rats and mice showed that chronic exposure to 2MI can induce thyroid and liver tumors. These studies are crucial for understanding the potential human health risks associated with exposure to 2MI, especially considering its presence in various industrial and food products (Chan et al., 2008).

2. Analytical Method Development

2-Methylimidazole is used in developing analytical methods for detecting harmful by-products in food products. For example, a study developed a method for quantifying imidazole compounds in licorice using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. This research aids in ensuring food safety and compliance with health regulations (Raters et al., 2015).

3. Corrosion Inhibition

Research has been conducted on 2-methylimidazole derivatives as corrosion inhibitors. Theoretical studies using Density Functional Theory have shown their potential effectiveness in protecting metals from corrosion, which is significant in industrial applications (Obot & Obi-Egbedi, 2010).

4. Food Chemistry

Studies have been conducted to understand the formation of harmful by-products in fermented foods. For instance, a research paper investigated the formation of 2-methylimidazole and other compounds in fermented soy sauce, which is important for food safety and consumer health (Zhang & Li, 2018).

5. Synthesis of Organic Compounds

2-Methylimidazole is used as a catalyst in the synthesis of organic compounds like flavanones. Such studies are important for developing new pharmaceuticals and other valuable chemical products (Wang et al., 2013).

Mécanisme D'action

Target of Action

2-Methylimidazole-d6 is structurally related to imidazole . It is a sterically hindered imidazole used to simulate the coordination of histidine to heme complexes . The primary targets of this compound are likely to be similar to those of 2-Methylimidazole.

Mode of Action

The compound interacts with its targets by coordinating with them, similar to how histidine coordinates with heme complexes . This interaction can lead to changes in the structure and function of the target molecules, affecting their biological activity.

Biochemical Pathways

It’s known that 2-methylimidazole, the non-deuterated form, is a precursor to several members of the nitroimidazole antibiotics used to combat anaerobic bacterial and parasitic infections . Therefore, it’s plausible that 2-Methylimidazole-d6 may also influence similar biochemical pathways.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety and Hazards

2-Methylimidazole-d6, 98 atom % D, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and may damage fertility or the unborn child . It has low toxicity with an LD 50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes .

Analyse Biochimique

Biochemical Properties

It is known that 2-Methylimidazole, the non-deuterated form, is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . This suggests that 2-Methylimidazole-d6, 98 atom % D may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

It is known that 2-Methylimidazole, the non-deuterated form, can be deprotonated to make imidazolate-based coordination polymers . This suggests that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that 2-Methylimidazole, the non-deuterated form, can be deprotonated to make imidazolate-based coordination polymers . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Propriétés

IUPAC Name |

1,4,5-trideuterio-2-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGSDVWAMZHDD-RSRPWSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732552 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173022-19-9 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

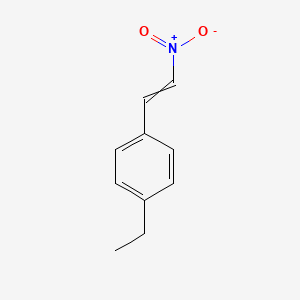

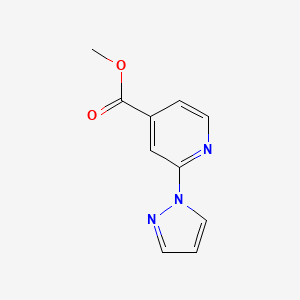

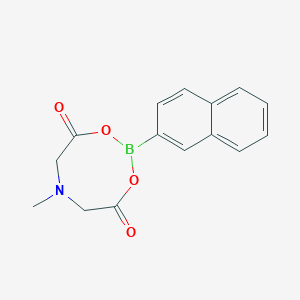

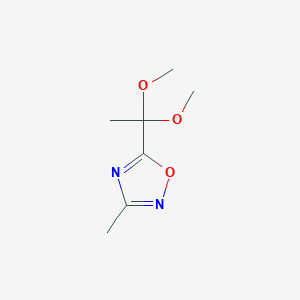

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)